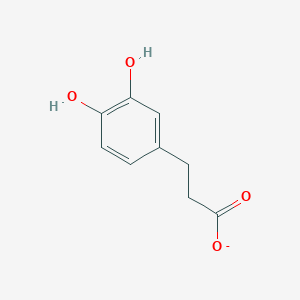

3-(3,4-Dihydroxyphenyl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9O4- |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)propanoate |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)/p-1 |

InChI Key |

DZAUWHJDUNRCTF-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1CCC(=O)[O-])O)O |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)[O-])O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-Dihydroxyphenyl)propanoate: Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,4-Dihydroxyphenyl)propanoate, also known as dihydrocaffeic acid (DHCA). It details its natural sources, quantitative abundance, and delves into the experimental protocols for its analysis. Furthermore, this guide elucidates the signaling pathways through which DHCA exerts its biological effects, with a particular focus on its anti-inflammatory properties.

Natural Sources and Abundance of this compound

This compound is a phenolic acid found in a variety of natural sources, including plants, fruits, and derived products like honey, wine, and cider. While it is a metabolite of the more common caffeic acid, DHCA itself exhibits significant biological activities. The abundance of DHCA varies considerably among different natural sources.

The following table summarizes the quantitative data on the presence of this compound in several natural sources.

| Natural Source | Part/Type | Abundance | Reference(s) |

| Polyscias murrayi | Flowers | 352.32 mg/kg (fresh weight) | [1] |

| Spanish Ciders | 26 - 150 mg/L | [1] | |

| Red Wine (Lacrima di Morro d'Alba) | Present (quantification not specified) | [1] | |

| Black Olives | Pericarp | 1.790 ± 0.030 g/kg (dry weight) | [1] |

| Olive Brine | 0.183 ± 0.001 g/L | [1] | |

| Nepeta teydea | Hairy Roots | 10.53 mg/kg (freeze-dried) | [1] |

| Lindera glauca | Aerial Part | 0.306 mg/kg (dry weight) | [1] |

| Rosa roxburghii | Concentrated Juice | 0.3 g/L | [1] |

| Melipona beecheii Honey | Cuban Polyfloral | Present (quantification not specified) | [1] |

| Grapes | Present (quantification not specified) | ||

| Red Beetroot | Present (quantification not specified) | ||

| Common Beet | Present (quantification not specified) |

Experimental Protocols for Analysis

The accurate quantification of this compound in various matrices is crucial for research and development. Below are detailed methodologies for extraction and analysis, adapted from established protocols for phenolic compounds in plant materials, honey, and cider.

This protocol is adapted from general methods for the extraction of phenolic acids from plant tissues.

Workflow for Plant Material Extraction

Methodology:

-

Sample Preparation: Fresh plant material (e.g., 1 gram of Polyscias murrayi flowers) is homogenized in 10 mL of methanol.

-

Extraction: The homogenate is subjected to ultrasonication for 30 minutes to enhance extraction efficiency.

-

Centrifugation: The mixture is centrifuged at 10,000 x g for 15 minutes. The supernatant is collected.

-

Re-extraction: The pellet is re-extracted with another 10 mL of methanol, sonicated, and centrifuged as described above.

-

Pooling and Evaporation: The supernatants from both extractions are combined and the methanol is evaporated under reduced pressure at 40°C.

-

Reconstitution: The dried extract is reconstituted in a known volume (e.g., 2 mL) of the initial mobile phase used for HPLC analysis.

-

Filtration: The reconstituted sample is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

For liquid matrices like honey and cider, a solid-phase extraction step is recommended for sample clean-up and concentration of phenolic compounds.

Workflow for SPE

Methodology:

-

Sample Preparation: A known amount of honey (e.g., 10 g) is dissolved in acidified water (pH 2 with formic acid) to a final volume of 50 mL. Cider samples can often be used directly or with minimal dilution.

-

SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with acidified water (pH 2).

-

Sample Loading: The prepared sample is passed through the conditioned SPE cartridge.

-

Washing: The cartridge is washed with acidified water to remove sugars and other polar interferences.

-

Elution: The phenolic compounds, including DHCA, are eluted from the cartridge with methanol.

-

Evaporation and Reconstitution: The methanolic eluate is evaporated to dryness and reconstituted in a known volume of the HPLC mobile phase.

-

Filtration: The sample is filtered through a 0.45 µm syringe filter before analysis.

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is suitable.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient Program: A linear gradient from 5% to 40% B over 30 minutes, followed by a wash and re-equilibration step.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 280 nm.

-

Quantification: Quantification is achieved by creating a calibration curve with a certified standard of this compound.

Signaling Pathway Interactions

Recent research has highlighted the role of this compound in modulating inflammatory signaling pathways. A key mechanism involves the inhibition of the Interleukin-6 (IL-6) mediated JAK-STAT pathway.

Inhibition of IL-6 Signaling by DHCA

Pathway Description:

-

Activation: The pro-inflammatory cytokine Interleukin-6 (IL-6) binds to its receptor (IL-6R).

-

Signal Transduction: This binding activates Janus Kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).

-

Nuclear Translocation and Gene Expression: Phosphorylated STAT3 (p-STAT3) forms a dimer, translocates to the nucleus, and acts as a transcription factor. It upregulates the expression of target genes, including the gene for DNA methyltransferase 1 (DNMT1) and more IL-6, creating a positive feedback loop that perpetuates the inflammatory response.

-

Epigenetic Regulation: Increased DNMT1 expression leads to hypermethylation of the promoter regions of certain genes, which can silence the expression of tumor suppressor genes and further contribute to inflammation-driven diseases.

-

Inhibition by DHCA: this compound has been shown to inhibit the JAK-STAT signaling pathway. It is proposed that DHCA interferes with the phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This inhibitory action disrupts the inflammatory cascade, leading to a reduction in the expression of DNMT1 and pro-inflammatory cytokines like IL-6.[2]

Conclusion

This compound is a naturally occurring phenolic acid with significant therapeutic potential, particularly in the context of inflammation. Its presence in a range of dietary sources, coupled with its ability to modulate key inflammatory signaling pathways, makes it a compound of great interest for researchers and drug development professionals. The experimental protocols outlined in this guide provide a solid foundation for the accurate analysis of DHCA, which is essential for further investigation into its bioavailability, metabolism, and efficacy in various preclinical and clinical settings. The elucidation of its interaction with the IL-6/JAK/STAT3 pathway opens up new avenues for the development of novel anti-inflammatory agents.

References

The Road Less Traveled: A Technical Guide to Dihydrocaffeic Acid Biosynthesis in Plants

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathway, enzymatic kinetics, and experimental protocols for the biosynthesis of dihydrocaffeic acid in plants. This document provides an in-depth analysis of a key branch of the phenylpropanoid pathway, offering valuable insights for metabolic engineering and drug discovery.

Introduction

Dihydrocaffeic acid (DHCA), a phenylpropanoid compound found in various plant species, is recognized for its significant antioxidant and anti-inflammatory properties. As a reduced derivative of caffeic acid, its biosynthetic pathway represents a critical, yet often overlooked, branch of the extensive phenylpropanoid network. Understanding the enzymatic steps leading to DHCA is paramount for its potential exploitation in agriculture, nutrition, and pharmacology. This technical guide elucidates the core biosynthetic route to dihydrocaffeic acid, presenting key enzymatic data and detailed experimental methodologies to facilitate further research and application.

Core Biosynthesis Pathway: From Phenylalanine to Dihydrocaffeic Acid

The journey to dihydrocaffeic acid begins with the central phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions convert phenylalanine to caffeic acid, which is then activated to its coenzyme A (CoA) thioester, caffeoyl-CoA. The pivotal and final step in the formation of dihydrocaffeic acid is the reduction of the double bond in the propionate side chain of caffeoyl-CoA, a reaction catalyzed by a specific class of reductases.

The overall pathway can be visualized as follows:

The Biological Virtues of 3-(3,4-Dihydroxyphenyl)propanoate: A Technical Guide for Researchers

An In-depth Exploration of the Antioxidant, Anti-inflammatory, and Anticancer Activities of a Key Polyphenol Metabolite

Introduction

3-(3,4-Dihydroxyphenyl)propanoate, more commonly known as Dihydrocaffeic acid (DHCA), is a phenolic acid that has garnered significant attention in the scientific community. As a primary metabolite of caffeic acid and chlorogenic acid—compounds abundant in coffee, fruits, and vegetables—DHCA is a key player in the health benefits associated with a diet rich in plant-based foods.[1][2] Its catechol structure is fundamental to its potent antioxidant properties.[2] This technical guide provides a comprehensive overview of the biological activities of DHCA, focusing on its antioxidant, anti-inflammatory, and anticancer effects. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to facilitate further investigation and therapeutic development.

Antioxidant Activity

Dihydrocaffeic acid exhibits significant antioxidant activity, primarily attributed to its catechol moiety which can effectively scavenge free radicals. Its efficacy has been evaluated using various standard antioxidant assays. While there is no significant difference in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging capacity between caffeic acid and DHCA, DHCA has demonstrated potent antioxidant effects in various systems.

Quantitative Antioxidant Data

| Assay | Compound | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Dihydrocaffeic Acid | 192.86 µg/mL | [3] |

| DPPH Radical Scavenging | Dihydrocaffeic Acid | TEAC: 2.05 | [4] |

| Cellular ROS Reduction | Dihydrocaffeic Acid | Dose-dependent decrease at 5 and 10 µM in TNF-α-induced HepG2 cells | [5] |

Table 1: Summary of the in vitro antioxidant activity of this compound.

Anti-inflammatory Activity

DHCA has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory conditions.

Quantitative Anti-inflammatory Data

| Cell Line | Stimulant | Measured Effect | Concentration | Result | Reference |

| Mouse OA Chondrocytes | IL-1β | iNOS and IL-6 upregulation | 40 μM | DHCA prevented the upregulation | [6] |

| 3T3-L1 cells | TNF-α | IL-1β secretion | Not specified | DHCA did not reduce the concentration | [1] |

| Macrophages | LPS | TNF-α and CCL-2 release | 1 μM each | Combination of DHCA and DHFA significantly reduced release | [6] |

| Human Keratinocyte HaCaT cells | UV radiation | IL-6 and IL-8 production | Not specified | DHCA reduced pro-inflammatory cytokine production | [7] |

Table 2: Summary of the in vitro anti-inflammatory activity of this compound.

Signaling Pathways in Inflammation

DHCA exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

Caption: NF-κB signaling pathway inhibition by Dihydrocaffeic Acid.

Caption: MAPK signaling pathway inhibition by Dihydrocaffeic Acid.

Anticancer Activity

DHCA has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a candidate for cancer prevention and treatment. Its activity appears to be selective, with greater cytotoxicity observed in cancer cells compared to healthy cells in some studies.

Quantitative Anticancer Data

| Cell Line | Cell Type | CC50 (µM) | CC75 (µM) | CC90 (µM) | Reference |

| MCF-7 | Breast Cancer | 306.52 | - | 540.29 | [8] |

| PC-3 | Prostate Cancer | 162.15 | - | 389.55 | [8] |

| HCT-116 | Colon Cancer | 230.05 | - | 732.94 | [8] |

| Hep-G2 | Liver Cancer | 529.47 | - | 1127.63 | [8] |

| HDFa | Healthy Fibroblasts | 501.35 | - | 884.45 | [8] |

Table 3: Cytotoxic concentrations of this compound against various human cancer and healthy cell lines.

Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of Dihydrocaffeic acid.

General Experimental Workflow

Caption: General workflow for assessing the biological activity of DHCA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol (typically 1 mM).

-

Prepare a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

-

Prepare a series of dilutions of Dihydrocaffeic acid in the same solvent.

-

Prepare a positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the Dihydrocaffeic acid dilutions or the positive control to each well.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH free radicals, by plotting the percentage of scavenging activity against the concentration of Dihydrocaffeic acid.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH.

-

Reagent Preparation:

-

Prepare a stock solution of Fluorescein in 75 mM phosphate buffer (pH 7.4). Prepare a working solution by further dilution.

-

Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer. This should be prepared fresh before use.

-

Prepare a series of dilutions of Trolox (a water-soluble vitamin E analog) in phosphate buffer to be used as a standard.

-

Prepare dilutions of Dihydrocaffeic acid in phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add a specific volume (e.g., 150 µL) of the fluorescein working solution to each well.

-

Add a volume (e.g., 25 µL) of the Dihydrocaffeic acid dilutions, Trolox standards, or phosphate buffer (as a blank) to the respective wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

-

Initiate the reaction by adding a volume (e.g., 25 µL) of the AAPH solution to all wells.

-

-

Measurement and Calculation:

-

Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

-

Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

-

Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.

-

Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

-

Determine the ORAC value of the Dihydrocaffeic acid samples by comparing their Net AUC to the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).

-

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 murine macrophage cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Dihydrocaffeic acid for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide production and incubate for a further period (e.g., 24 hours). Include a positive control (e.g., a known iNOS inhibitor) and an untreated control.

-

-

Griess Assay:

-

After the incubation period, collect a specific volume (e.g., 100 µL) of the cell culture supernatant from each well.

-

Add an equal volume (e.g., 100 µL) of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

-

Incubate the mixture at room temperature for 10-15 minutes in the dark to allow for color development.

-

-

Measurement and Calculation:

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of inhibition of nitric oxide production for each concentration of Dihydrocaffeic acid compared to the LPS-stimulated control.

-

Determine the IC50 value, which is the concentration of Dihydrocaffeic acid that inhibits 50% of the nitric oxide production.

-

Conclusion

This compound (Dihydrocaffeic acid) is a biologically active metabolite with a compelling profile of antioxidant, anti-inflammatory, and anticancer properties. The quantitative data and mechanistic insights presented in this technical guide underscore its potential for further investigation in the realms of nutraceuticals and drug development. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers aiming to explore the therapeutic applications of this promising natural compound. Future studies should focus on elucidating the full spectrum of its in vivo efficacy and safety, paving the way for its potential use in the prevention and treatment of a range of chronic diseases.

References

- 1. Main Colonic Metabolites from Coffee Chlorogenic Acid May Counteract Tumor Necrosis Factor-α-Induced Inflammation and Oxidative Stress in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrocaffeic Acid | CAS 1078-61-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. [PDF] Phenolic acids and derivatives: studies on the relationship among structure, radical scavenging activity, and physicochemical parameters. | Semantic Scholar [semanticscholar.org]

- 6. The colonic polyphenol catabolite dihydroferulic acid (DHFA) regulates macrophages activated by oxidized LDL, 7-ketocholesterol, and LPS switching fro ... - Food & Function (RSC Publishing) DOI:10.1039/D4FO02114B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Intestinal Crucible: A Technical Guide to Hydrocaffeic Acid Metabolism by the Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid), a significant metabolite of dietary polyphenols such as caffeic and chlorogenic acids, is not merely a transient molecule in the human gut. It is a key substrate for a fascinating and intricate metabolic pathway orchestrated by the gut microbiota. The transformation of hydrocaffeic acid yields metabolites with profound biological activities, influencing host physiology in areas ranging from inflammation to cardiovascular health. This technical guide provides an in-depth exploration of the microbial metabolism of hydrocaffeic acid, detailing the enzymatic processes, the bacteria responsible, and the downstream signaling effects of its metabolites. Furthermore, it offers a compilation of experimental protocols to empower researchers in this burgeoning field.

Core Metabolic Pathway of Hydrocaffeic Acid

The primary metabolic transformation of hydrocaffeic acid by the gut microbiota is a dehydroxylation reaction, converting it to 3-(3-hydroxyphenyl)propionic acid (3-HPPA). This conversion is a critical step, as 3-HPPA has been shown to be more readily absorbed and possesses distinct bioactivities compared to its precursor.

Key Microbial Players and Enzymes

Recent research has pinpointed specific anaerobic bacteria from the Coriobacteriia class as the primary mediators of hydrocaffeic acid dehydroxylation. These bacteria possess a specialized class of molybdenum-dependent metalloenzymes known as catechol dehydroxylases.

-

Gordonibacter pamelaeae : This gut bacterium harbors the catechol dehydroxylase Gp Hcdh , which has been identified as a highly transcribed and prevalent enzyme in the human gut microbiome with specific activity towards hydrocaffeic acid[1][2].

-

Eggerthella lenta : Strains of this species also possess a hydrocaffeic acid dehydroxylase (El Hcdh )[3][4].

The dehydroxylation activity of these enzymes is linked to anaerobic respiration in the host bacteria[2].

Quantitative Insights into Hydrocaffeic Acid Metabolism

The efficiency of hydrocaffeic acid metabolism can vary depending on the composition of an individual's gut microbiota. In vitro fermentation studies with human fecal microbiota have provided initial quantitative data on the conversion of precursor compounds.

| Precursor Compound | Metabolite | Conversion Rate (% of initial dose) | Time Point | Reference |

| Caffeic Acid and its esters | 3-Hydroxyphenylpropionic Acid (3-HPP) | 9-24% | 2 hours | [5][6] |

Note: This table reflects the conversion from caffeic acid and its esters, which are precursors to hydrocaffeic acid. Specific quantitative data for the direct conversion of hydrocaffeic acid is an active area of research.

Experimental Protocols

In Vitro Batch Fermentation for Screening Hydrocaffeic Acid Metabolism

This protocol is adapted for screening the metabolic potential of a given microbial community (e.g., from a fecal sample) towards hydrocaffeic acid.[7]

a. Preparation of Fecal Inoculum:

-

Collect fresh fecal samples and process them within an anaerobic chamber.

-

Homogenize 1g of feces in 9 ml of anaerobic phosphate buffer (pH 7.0).

-

Prepare serial dilutions of the fecal slurry (e.g., up to 10⁻⁴) in the same anaerobic buffer.

b. Fermentation Medium:

-

Prepare a basal medium such as YCFA (Yeast Casitone Fatty Acids) or a custom medium tailored for phenolic acid metabolism studies.

-

Dispense the medium into anaerobic culture tubes or deep-well plates.

-

Add a stock solution of hydrocaffeic acid to achieve the desired final concentration (e.g., 50-100 µM).

-

Inoculate the medium with the prepared fecal dilution (e.g., 1% v/v).

c. Incubation and Sampling:

-

Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).

-

At designated time points, collect aliquots of the culture supernatant for metabolite analysis.

-

Centrifuge the aliquots to pellet bacterial cells and debris.

-

Store the supernatant at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis of Hydrocaffeic Acid and its Metabolites

This protocol provides a general framework for the quantification of hydrocaffeic acid and 3-HPPA in fermentation supernatants.

a. Sample Preparation: [8][9][10]

-

Thaw the frozen supernatant samples.

-

Perform a protein precipitation and extraction step. A common method is to add a 4-fold excess of ice-cold methanol, vortex thoroughly, and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

b. Chromatographic and Mass Spectrometric Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is typically used for the separation of phenolic acids.

-

Mobile Phase: A gradient elution with two solvents is common:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Use selected reaction monitoring (SRM) for targeted quantification of hydrocaffeic acid and 3-HPPA, with at least two transitions per compound for confirmation.

Heterologous Expression and Characterization of Catechol Dehydroxylases

This advanced protocol is for the functional characterization of enzymes like Gp Hcdh and El Hcdh.[4]

a. Host Strain:

-

Gordonibacter urolithinfaciens has been successfully used as a versatile host for expressing active catechol dehydroxylases from other gut bacteria[4].

b. Gene Cloning and Expression Vector:

-

Synthesize the codon-optimized gene sequence for the target catechol dehydroxylase (e.g., Gp Hcdh).

-

Clone the gene into a suitable expression vector for Gordonibacter.

c. Transformation and Expression:

-

Introduce the expression vector into the G. urolithinfaciens host strain via electroporation or other suitable methods.

-

Culture the transformed bacteria under anaerobic conditions in a rich medium (e.g., BHI) with appropriate antibiotic selection.

-

Induce gene expression if an inducible promoter is used.

d. Enzyme Assay:

-

Prepare cell lysates from the induced cultures.

-

Set up reaction mixtures containing the cell lysate, hydrocaffeic acid as the substrate, and necessary cofactors in an anaerobic environment.

-

Incubate at 37°C and take time-point samples.

-

Analyze the samples by LC-MS/MS to monitor the depletion of hydrocaffeic acid and the formation of 3-HPPA.

Visualizing the Pathways and Workflows

Caption: Metabolic pathway of hydrocaffeic acid in the gut.

Caption: Experimental workflow for metabolite analysis.

Downstream Signaling Effects of 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA)

The microbial metabolite 3-HPPA exhibits significant bioactivity, impacting host signaling pathways involved in inflammation and vascular health.

Anti-inflammatory Effects

3-HPPA has been shown to mitigate inflammation at the vascular level. One key mechanism is the inhibition of monocyte adhesion to endothelial cells, a critical initiating step in atherosclerosis[11].

-

Target: E-selectin, a cell adhesion molecule on endothelial cells.

-

Mechanism: 3-HPPA suppresses the upregulation of E-selectin expression induced by tumor necrosis factor-alpha (TNF-α)[11].

-

Signaling Pathway: This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. 3-HPPA inhibits the TNF-α-induced nuclear translocation and phosphorylation of the p65 subunit of NF-κB[11].

Caption: 3-HPPA's inhibition of the NF-κB pathway.

Cardiovascular Effects

3-HPPA also exerts beneficial effects on the cardiovascular system through its interaction with the nitric oxide (NO) signaling pathway.

-

Target: Endothelial nitric oxide synthase (eNOS).

-

Mechanism: 3-HPPA acts as an eNOS activator, promoting the release of NO[12].

-

Physiological Outcome: The increased production of NO leads to vasodilation (relaxation of blood vessels), which can contribute to a reduction in blood pressure[12].

Caption: 3-HPPA's activation of the eNOS pathway.

Conclusion and Future Directions

The metabolism of hydrocaffeic acid by the gut microbiota is a prime example of the intricate chemical interplay between diet, microbes, and host health. The identification of specific bacteria and enzymes, such as Gordonibacter pamelaeae and its Gp Hcdh, has opened new avenues for research. For drug development professionals, understanding this metabolic pathway is crucial for predicting the fate and efficacy of polyphenol-based therapeutics and for developing strategies to modulate the gut microbiome to enhance the production of bioactive metabolites like 3-HPPA. Future research should focus on obtaining more comprehensive quantitative data on metabolite conversion rates across diverse human populations, elucidating the three-dimensional structures of the key dehydroxylating enzymes to enable rational engineering, and further exploring the downstream physiological effects of 3-HPPA and other potential metabolites in preclinical and clinical settings.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Metatranscriptomics-guided discovery and characterization of a polyphenol-metabolizing gut microbial enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiocomplementary Gut Bacterial Enzymes Metabolize Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids by human faecal microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro transformation of chlorogenic acid by human gut microbiota. | Semantic Scholar [semanticscholar.org]

- 7. dwscientific.com [dwscientific.com]

- 8. An LC-QToF MS based method for untargeted metabolomics of human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Antioxidant Mechanism of 3-(3,4-Dihydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dihydroxyphenyl)propanoate, also known as dihydrocaffeic acid (DHCA), is a primary metabolite of caffeic acid and various polyphenolic compounds. Possessing a catechol structure, DHCA exhibits significant antioxidant properties that are of considerable interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of DHCA. It delves into its direct radical scavenging activities, its ability to modulate endogenous antioxidant enzyme systems, its role in activating the cytoprotective Nrf2 signaling pathway, and its metal-chelating properties. This document synthesizes current scientific evidence, presents quantitative data in structured tables for comparative analysis, details experimental protocols for key assays, and utilizes graphical representations to elucidate complex biological pathways and experimental workflows.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phenolic compounds, ubiquitous in plant-based foods, are recognized for their potent antioxidant activities. This compound (Dihydrocaffeic Acid, DHCA) is a significant metabolite of dietary polyphenols, including caffeic acid, and is found in human plasma following the consumption of coffee and other polyphenol-rich foods.[1] The antioxidant efficacy of DHCA is attributed primarily to its 3,4-dihydroxy (catechol) moiety, which confers the ability to donate hydrogen atoms to stabilize free radicals. This guide explores the detailed mechanisms through which DHCA exerts its protective effects against oxidative damage.

Direct Antioxidant Mechanisms: Radical Scavenging and Metal Chelation

The primary antioxidant function of DHCA involves the direct neutralization of free radicals and the chelation of pro-oxidant metal ions.

Radical Scavenging Activity

DHCA is an effective scavenger of various reactive oxygen species. Its catechol structure allows for the donation of hydrogen atoms, which stabilizes free radicals and terminates damaging chain reactions. The antioxidant capacity of DHCA has been evaluated using several in vitro assays.

Data Presentation: Radical Scavenging Activity of Dihydrocaffeic Acid

| Assay | Radical | IC50 (µM) of DHCA | IC50 (µM) of Standard | Reference Compound | Key Findings |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Not consistently reported | ~5.96 (Dihydroquercetin) | Dihydroquercetin | DHCA exhibits high DPPH radical scavenging capacity.[2][3] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Not consistently reported | - | - | DHCA demonstrates significant ABTS radical scavenging activity.[2][3] |

| Superoxide Anion | O2•− | Not consistently reported | - | - | DHCA effectively scavenges superoxide radicals generated by the xanthine/xanthine oxidase system.[2][3] |

Note: Specific IC50 values for DHCA are not consistently available across the literature. The provided data for the standard is for comparative context.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of DHCA and a standard antioxidant (e.g., Trolox, ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the DHCA or standard solutions at different concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Metal Chelating Activity

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The catechol group of DHCA can chelate these metal ions, rendering them inactive and preventing the initiation of oxidative damage.

Data Presentation: Metal Chelating Activity of Dihydrocaffeic Acid

| Metal Ion | Assay Method | Finding |

| Iron (Fe²⁺) | Ferrozine Assay | The catechol moiety of DHCA effectively chelates ferrous ions.[4] |

| Copper (Cu²⁺) | Pyrocatechol Violet Assay | DHCA demonstrates the ability to chelate cupric ions.[4] |

Experimental Protocol: Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Method)

-

Reagent Preparation:

-

Prepare a 2 mM solution of FeCl₂.

-

Prepare a 5 mM solution of ferrozine.

-

Prepare various concentrations of DHCA and a standard chelator (e.g., EDTA) in a suitable buffer (e.g., methanol).

-

-

Assay Procedure:

-

Mix 50 µL of the DHCA or standard solution with 200 µL of distilled water and 50 µL of the FeCl₂ solution.

-

Incubate the mixture for 5 minutes at room temperature.

-

Initiate the reaction by adding 100 µL of the ferrozine solution.

-

-

Measurement:

-

After a 10-minute incubation period, measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.

-

-

Calculation:

-

The percentage of inhibition of the Fe²⁺-ferrozine complex formation is calculated as: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the complex without the sample, and A_sample is the absorbance with the sample.

-

The IC50 value is determined from the dose-response curve.

-

Indirect Antioxidant Mechanisms: Modulation of Cellular Defense Systems

Beyond direct scavenging, DHCA enhances the endogenous antioxidant defense network by influencing the activity of key enzymes and activating protective signaling pathways.

Enhancement of Antioxidant Enzyme Activity

DHCA has been shown to upregulate the activity of several critical antioxidant enzymes, thereby bolstering the cell's capacity to neutralize ROS.

Data Presentation: Effect of Dihydrocaffeic Acid on Antioxidant Enzyme Activity

| Enzyme | Function | Effect of DHCA | Quantitative Data |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. | Enhances activity.[2][3] | Specific fold-increase or activity units not consistently reported. |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. | Increases activity.[2][3] | Specific fold-increase or activity units not consistently reported. |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides using glutathione as a substrate. | Modulates activity. | Specific fold-increase or activity units not consistently reported. |

| Glutathione Reductase (GR) | Catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form (GSH). | Modulates activity. | Specific fold-increase or activity units not consistently reported. |

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Harvest the cells and lyse them in a suitable buffer to release intracellular contents.

-

-

Assay Procedure (Xanthine Oxidase-NBT Method):

-

The assay mixture contains xanthine as a substrate for xanthine oxidase, which generates superoxide radicals.

-

Nitroblue tetrazolium (NBT) is used as an indicator, which is reduced by superoxide to form a colored formazan product.

-

The cell lysate is added to the reaction mixture. SOD in the lysate competes with NBT for superoxide radicals, thereby inhibiting the color formation.

-

-

Measurement:

-

The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).

-

-

Calculation:

-

The SOD activity is calculated based on the degree of inhibition of NBT reduction and is typically expressed as units of SOD activity per milligram of protein.

-

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like DHCA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.

Data Presentation: Dihydrocaffeic Acid and the Nrf2 Pathway

| Target | Effect of DHCA | Quantitative Data |

| Nrf2 Nuclear Translocation | Promotes translocation. | Quantitative data on fold-increase is limited. |

| Heme Oxygenase-1 (HO-1) Expression | Upregulates expression. | Specific fold-increase in mRNA or protein levels not consistently reported. |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) Expression | Upregulates expression. | Specific fold-increase in mRNA or protein levels not consistently reported. |

Experimental Protocol: Quantification of Nrf2 Nuclear Translocation by Western Blot

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2) and treat with DHCA for various time points.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercially available kit or a standard protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Nrf2.

-

Use antibodies against marker proteins for the nucleus (e.g., Lamin B1) and cytoplasm (e.g., GAPDH) to ensure the purity of the fractions.

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software. The level of nuclear Nrf2 is normalized to the nuclear loading control.

-

Visualization of Mechanisms and Workflows

Signaling Pathways and Molecular Mechanisms

Caption: Antioxidant mechanisms of Dihydrocaffeic Acid (DHCA).

Experimental Workflows

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for Nrf2 nuclear translocation analysis.

Conclusion

This compound (dihydrocaffeic acid) is a potent antioxidant that operates through a combination of direct and indirect mechanisms. Its ability to scavenge free radicals and chelate pro-oxidant metals provides an immediate line of defense against oxidative insults. Furthermore, its capacity to enhance the activity of endogenous antioxidant enzymes and activate the Nrf2 signaling pathway contributes to a long-lasting and robust cellular antioxidant response. While the qualitative aspects of these mechanisms are well-established, further research is warranted to provide more consistent and comprehensive quantitative data on its efficacy in various biological systems. The detailed experimental protocols and mechanistic visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of DHCA.

References

- 1. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrocaffeic Acid Prevents UVB-Induced Oxidative Stress Leading to the Inhibition of Apoptosis and MMP-1 Expression via p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Dihydrocaffeic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a phenolic acid found in various plant-based foods and a significant metabolite of dietary polyphenols, has garnered attention for its potential health benefits, including its antioxidant and anti-inflammatory properties. Understanding its pharmacokinetic profile and bioavailability is crucial for the development of novel therapeutics and functional foods. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of dihydrocaffeic acid. It includes a summary of available, albeit limited, quantitative pharmacokinetic data, detailed experimental methodologies from relevant studies, and a review of its engagement with cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Introduction

Dihydrocaffeic acid (3,4-dihydroxyhydrocinnamic acid) is a metabolite of various dietary polyphenols, including caffeic acid and chlorogenic acid. It is also found naturally in some food sources. The biological activities of DHCA are a subject of growing interest, with studies indicating its potential to modulate inflammatory processes and oxidative stress. A thorough understanding of its pharmacokinetics and bioavailability is paramount to translating these potential health benefits into clinical applications. This guide synthesizes the available scientific literature to provide an in-depth look at the journey of DHCA within a biological system.

Pharmacokinetics of Dihydrocaffeic Acid

The pharmacokinetic profile of dihydrocaffeic acid is characterized by rapid absorption and extensive metabolism. While specific quantitative data for orally administered DHCA is scarce in publicly available literature, studies on its metabolites and related compounds provide significant insights.

Absorption

Following oral administration in rat models, dihydrocaffeic acid is rapidly absorbed, likely from the upper gastrointestinal tract, including the stomach and duodenum.[1][2][3] This rapid absorption is evidenced by the quick appearance of its metabolites in plasma.

Distribution

Limited information is available regarding the specific tissue distribution of dihydrocaffeic acid. However, after the administration of related compounds, DHCA has been detected in the kidneys, stomach, and small intestine of rats.[4]

Metabolism

Dihydrocaffeic acid undergoes extensive first-pass metabolism in both the intestinal wall and the liver. The primary metabolic pathways are glucuronidation, sulfation, and methylation of one of the hydroxyl groups on the phenyl ring.[1][3]

-

Intestinal Metabolism: In vitro and ex vivo studies with rat intestinal cells suggest a preference for glucuronidation.[1][3]

-

Hepatic Metabolism: The liver appears to favor the sulfation of dihydrocaffeic acid.[1][3]

-

Key Metabolites: The main metabolites identified in plasma are 3'- and 4'-O-glucuronides, 3'- and 4'-O-sulfates of dihydrocaffeic acid, and its methylated form, dihydroferulic acid.[2] The 3-OH position on the catechol ring is the preferred site for these conjugations.[1][3]

Excretion

Dihydrocaffeic acid and its various metabolites are primarily excreted in the urine.[1][2][3]

Quantitative Pharmacokinetic Data

For illustrative purposes, the following table summarizes pharmacokinetic data for the structurally related caffeic acid in rats, which can provide a comparative context.

| Parameter | Value | Species/Model | Dosage | Reference |

| Cmax | 11.24 µmol/L | Rat (portal vein) | 100 µmol/kg (oral) | [5] |

| Tmax | 10 min | Rat (portal vein) | 100 µmol/kg (oral) | [5] |

| AUC | 585.0 µmol·min·L⁻¹ | Rat (portal vein) | 100 µmol/kg (oral) | [5] |

| Oral Bioavailability (F) | 14.7% | Rat | 10 mg/kg (i.g.) vs 2 mg/kg (i.v.) | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are representative methodologies for in vivo pharmacokinetic studies and in vitro metabolism assays, based on studies of dihydrocaffeic acid and related phenolic acids.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol is a composite based on standard practices for orally administered phenolic acids in rats.[5]

-

Animals: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight with free access to water before the experiment.

-

Dosing: Dihydrocaffeic acid is dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose). A single dose (e.g., 100 µmol/kg) is administered by oral gavage.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or a cannulated jugular vein at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Sample Analysis (LC-MS/MS):

-

Sample Preparation: Plasma proteins are precipitated by adding a solvent like methanol or acetonitrile (typically in a 1:3 or 1:4 ratio), followed by vortexing and centrifugation. The supernatant is then collected for analysis.

-

Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for dihydrocaffeic acid and its metabolites.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).

In Vitro Metabolism using Rat Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

-

Preparation of Microsomes: Rat liver microsomes are prepared from the livers of untreated rats by differential centrifugation or can be obtained commercially.

-

Incubation Mixture: The incubation mixture typically contains rat liver microsomes (e.g., 0.5 mg/mL protein), dihydrocaffeic acid (e.g., 1 µM), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system. Control incubations are performed without the NADPH-generating system to assess non-CYP-mediated metabolism.

-

Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of dihydrocaffeic acid over time.

-

Data Analysis: The rate of disappearance of dihydrocaffeic acid is used to calculate the in vitro half-life and intrinsic clearance.

Signaling Pathways and Biological Interactions

Recent research has begun to elucidate the molecular mechanisms through which dihydrocaffeic acid exerts its biological effects.

-

Anti-inflammatory Effects: Dihydrocaffeic acid has been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory mediators and a decrease in cartilage degradation in models of osteoarthritis.

-

Oxidative Stress Response: In the context of UVB-induced skin damage, dihydrocaffeic acid provides protection by modulating the p38 signaling pathway, which is involved in cellular responses to stress.

-

Modulation of Stress-Related Genes: Studies in the nematode Caenorhabditis elegans have indicated that dihydrocaffeic acid can modulate the expression of genes related to stress resistance, contributing to its potential life-extending effects in this model organism.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

References

- 1. Investigation of the metabolic fate of dihydrocaffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability of caffeic acid in rats and its absorption properties in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Hydrocaffeic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of hydrocaffeic acid (dihydrocaffeic acid, DHCA). It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Findings

Hydrocaffeic acid, a metabolite of chlorogenic acid, has demonstrated significant anti-inflammatory potential in various in vitro models. Its primary mechanisms of action involve the inhibition of key inflammatory mediators and the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation: Quantitative Anti-inflammatory Effects

The following tables summarize the key quantitative data on the in vitro anti-inflammatory effects of hydrocaffeic acid.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration of Hydrocaffeic Acid (µM) | Inhibition of Nitrite Production (%) | Reference |

| 50 | 10.49 | [1] |

| 300 | 30.97 | [1] |

Note: Data is compared to a vehicle control group in LPS-stimulated cells.

Table 2: Effects of Hydrocaffeic Acid on Pro-inflammatory and Cartilage-Degrading Markers in IL-1β-Stimulated Chondrocytes

| Marker | Treatment | Observation | Reference |

| iNOS | IL-1β + DHCA | Upregulation prevented | [2] |

| IL-6 | IL-1β + DHCA | Upregulation prevented | [2] |

| MMPs (MMP1, MMP3, MMP13) | IL-1β + DHCA | Upregulation inhibited | [3] |

| Aggrecan | IL-1β + DHCA | Downregulation counteracted | [2] |

| Collagen II | IL-1β + DHCA | Downregulation counteracted | [2] |

| SOX9 | IL-1β + DHCA | Downregulation counteracted | [2] |

Note: DHCA was shown to protect against the inflammatory and degradative effects of IL-1β on the extracellular matrix of chondrocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the in vitro anti-inflammatory effects of hydrocaffeic acid.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 Murine Macrophages: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Primary Mouse Chondrocytes: Isolated from the articular cartilage of mice and cultured in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Inflammatory Stimulation:

-

LPS Stimulation (RAW 264.7 cells): Cells are typically pre-treated with varying concentrations of hydrocaffeic acid for 1-2 hours before being stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).

-

IL-1β Stimulation (Chondrocytes): Chondrocytes are pre-treated with hydrocaffeic acid (e.g., 40 µM) for 24 hours, followed by stimulation with interleukin-1 beta (IL-1β) at a concentration of 5 ng/mL for a specified duration (e.g., 15 minutes for signaling pathway analysis or 24 hours for marker expression).

-

Cell Viability Assay (CCK-8 Assay)

-

Purpose: To assess the cytotoxicity of hydrocaffeic acid on the experimental cells.

-

Procedure:

-

Seed cells (e.g., chondrocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of hydrocaffeic acid for the desired duration (e.g., 24 or 48 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Purpose: To quantify the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and treat with hydrocaffeic acid and/or LPS as described in the cell treatment protocol.

-

After the incubation period, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

-

Western Blot Analysis

-

Purpose: To determine the expression levels of specific proteins involved in inflammatory signaling pathways and cellular responses.

-

Procedure:

-

After cell treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:

-

p-P65, P65, p-IκBα, IκBα

-

p-ERK, ERK, p-p38, p38, p-JNK, JNK

-

iNOS, COX-2, MMP-13, Aggrecan, Collagen II

-

β-actin or GAPDH (as loading controls)

-

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Immunofluorescence

-

Purpose: To visualize the localization and expression of specific proteins within the cells.

-

Procedure:

-

Grow cells on glass coverslips and subject them to the desired treatments.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with the primary antibody (e.g., anti-p-P65) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by hydrocaffeic acid.

Caption: Hydrocaffeic acid inhibits the NF-κB and MAPK signaling pathways.

Caption: Hydrocaffeic acid targets Transaldolase 1, modulating the PERK-NF-κB pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vitro anti-inflammatory effects of hydrocaffeic acid.

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

Unveiling the Anticancer Potential of Dihydrocaffeic Acid: A Technical Guide for Researchers

Introduction

Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic acid and chlorogenic acid found abundantly in coffee, fruits, and vegetables, has emerged as a promising candidate in cancer research. Possessing notable antioxidant properties, DHCA has demonstrated significant cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth overview of the anticancer properties of dihydrocaffeic acid, focusing on its effects on specific cell lines, the underlying molecular mechanisms, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxic Effects of Dihydrocaffeic Acid on Cancer Cell Lines

The cytotoxic activity of dihydrocaffeic acid has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The following table summarizes the reported IC50 values of DHCA and its derivatives in various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | Dihydrocaffeic acid | 306.52 | |

| Octyl dihydrocaffeate | 50 - 132 | |||

| PC-3 | Prostate Cancer | Dihydrocaffeic acid | 162.15 | |

| HCT-116 | Colorectal Carcinoma | Dihydrocaffeic acid | 230.05 | |

| HepG2 | Hepatocellular Carcinoma | Dihydrocaffeic acid | 529.47 | |

| L1210 | Murine Leukemia | Dihydrocaffeic acid esters | 9 - 24 |

Note: IC50 values can vary depending on the experimental conditions, including the assay used and the incubation time.

Signaling Pathways Modulated by Dihydrocaffeic Acid

Dihydrocaffeic acid exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest. The generation of reactive oxygen species (ROS) appears to be a central mechanism initiating these downstream events.

ROS-Mediated Oxidative Stress and Apoptosis

DHCA has been shown to induce the production of ROS within cancer cells. This increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative stress. The excessive oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering the intrinsic pathway of apoptosis.

Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular responses to stress, including oxidative stress. Dihydrocaffeic acid has been observed to influence the p38 MAPK pathway. Activation of p38 MAPK in response to DHCA-induced ROS can lead to the phosphorylation of downstream targets that promote apoptosis.

Induction of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of DHCA. The compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of this pathway. Specifically, DHCA can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the execution of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of dihydrocaffeic acid.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, HCT-116, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Dihydrocaffeic acid (DHCA) stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of DHCA in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the DHCA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHCA concentration) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of DHCA.

The Chemical Synthesis of α-Fluoro-β-(3,4-dihydroxyphenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for α-fluoro-β-(3,4-dihydroxyphenyl)propionic acid, a fluorinated analog of Danshensu. Given the limited direct literature on this specific molecule, this guide outlines a rational, multi-step synthetic approach based on established chemical transformations. The proposed route involves the protection of a catechol starting material, construction of the α-hydroxypropionic acid side chain, subsequent dehydroxyfluorination, and final deprotection. This document details the experimental protocols for these key steps, summarizes expected quantitative data, and provides visualizations for the experimental workflow.

Introduction

α-Fluoro-β-(3,4-dihydroxyphenyl)propionic acid is a fluorinated derivative of β-(3,4-dihydroxyphenyl)lactic acid (Danshensu), a key active component of the traditional medicinal herb Salvia miltiorrhiza. The introduction of a fluorine atom at the α-position of the propionic acid chain can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can, in turn, influence its biological activity, making it a compound of interest for drug discovery and development. This guide proposes a robust synthetic strategy to access this target molecule, providing researchers with the necessary details to undertake its synthesis.

Proposed Synthetic Strategy

The proposed synthesis of α-fluoro-β-(3,4-dihydroxyphenyl)propionic acid begins with the commercially available starting material, 3,4-dihydroxybenzaldehyde. The synthetic pathway can be broken down into four main stages:

-

Protection of the Catechol Group: The two hydroxyl groups of the catechol are protected to prevent unwanted side reactions in subsequent steps. Benzyl protection is a common and effective strategy.

-

Chain Elongation and Formation of the α-Hydroxy Ester: A Darzens condensation reaction is employed to form an epoxide, which is then opened and reduced to yield the α-hydroxypropionic acid backbone as an ester.

-

Fluorination: The crucial step of introducing the fluorine atom is achieved by converting the α-hydroxyl group into a fluorine atom using a dehydroxyfluorinating agent.

-

Deprotection and Hydrolysis: The benzyl protecting groups are removed, and the ester is hydrolyzed to yield the final product.

The overall workflow of this proposed synthesis is depicted in the diagram below.

Caption: Proposed multi-step synthesis of α-fluoro-β-(3,4-dihydroxyphenyl)propionic acid.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and may require optimization for this specific synthesis.

Synthesis of 3,4-Bis(benzyloxy)benzaldehyde (Protection)

-

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously and add benzyl bromide (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol to yield pure 3,4-bis(benzyloxy)benzaldehyde.

Synthesis of Ethyl 2-hydroxy-3-(3,4-bis(benzyloxy)phenyl)propanoate (Chain Elongation)

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

Cool the sodium ethoxide solution to 0°C and add a mixture of 3,4-bis(benzyloxy)benzaldehyde (1 equivalent) and ethyl chloroacetate (1.2 equivalents) dropwise.

-

Stir the reaction mixture at 0°C for 2-3 hours and then at room temperature for an additional 4-6 hours.

-

Quench the reaction by adding cold water and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude ethyl 3-(3,4-bis(benzyloxy)phenyl)glycidate.

-

Dissolve the crude glycidic ester in a suitable solvent like THF and treat with a Lewis acid such as magnesium bromide to facilitate ring-opening.

-

Following the ring-opening, perform a reduction using sodium borohydride (NaBH4) to yield the α-hydroxy ester.

-

Purify the product by column chromatography on silica gel.

Synthesis of Ethyl 2-fluoro-3-(3,4-bis(benzyloxy)phenyl)propanoate (Fluorination)

-

Dissolve the ethyl 2-hydroxy-3-(3,4-bis(benzyloxy)phenyl)propanoate (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere.

-

Cool the solution to -78°C and slowly add diethylaminosulfur trifluoride (DAST) or another suitable dehydroxyfluorinating agent (1.1 to 1.5 equivalents).

-

Allow the reaction to stir at -78°C for 1 hour and then warm slowly to room temperature, stirring for an additional 2-4 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of α-Fluoro-β-(3,4-dihydroxyphenyl)propionic Acid (Deprotection and Hydrolysis)

-

Dissolve the purified ethyl 2-fluoro-3-(3,4-bis(benzyloxy)phenyl)propanoate in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (1 atm or higher pressure) at room temperature until TLC indicates the complete removal of the benzyl groups.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting deprotected ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature for 4-8 hours to hydrolyze the ester.

-

Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the final product with ethyl acetate.

-

Dry the organic extracts, concentrate, and purify the final product, if necessary, by recrystallization or preparative HPLC.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for analogous reactions. Actual yields may vary depending on reaction conditions and scale.

| Step | Reaction Type | Starting Material | Product | Expected Yield (%) |

| 1. Protection | Benzylation | 3,4-Dihydroxybenzaldehyde | 3,4-Bis(benzyloxy)benzaldehyde | 85-95 |

| 2. Chain Elongation | Darzens Condensation | 3,4-Bis(benzyloxy)benzaldehyde | Ethyl 2-hydroxy-3-(3,4-bis(benzyloxy)phenyl)propanoate | 60-75 |

| 3. Fluorination | Dehydroxyfluorination | Ethyl 2-hydroxy-...-propanoate | Ethyl 2-fluoro-3-(3,4-bis(benzyloxy)phenyl)propanoate | 50-70 |

| 4. Deprotection & Hydrolysis | Hydrogenolysis & Saponification | Ethyl 2-fluoro-...-propanoate | α-Fluoro-β-(3,4-dihydroxyphenyl)propionic Acid | 70-90 |

Potential Biological Relevance and Signaling Pathways